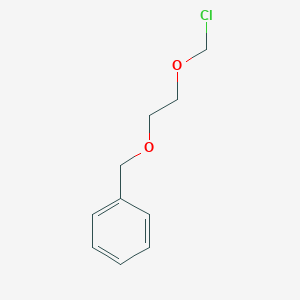

Benzyloxyethoxymethylchloride

Description

Historical Context of Related Reagents in Chemical Transformations

The use of protecting groups, a concept that dates back to the early days of organic chemistry, became a standard and indispensable tool in the mid-20th century. numberanalytics.com The development of new protecting groups has been a continuous process, driven by the need for greater efficiency and selectivity in the synthesis of increasingly complex molecules. numberanalytics.com

Ether- and acetal-based protecting groups, a category to which the BOM group belongs, have a long and storied history in organic synthesis. Methyl and benzyl (B1604629) ethers, for example, have been used extensively in carbohydrate chemistry for both synthetic purposes and structural elucidation. acs.org The benzyl ether, in particular, is a close relative of the BOM group and is prized for its stability and ease of removal by hydrogenolysis. acs.org

The evolution of these protecting groups has been marked by efforts to fine-tune their stability and cleavage conditions. The introduction of substituted ethers and acetals, such as methoxymethyl (MOM) and methoxyethyl (MEM) ethers, provided chemists with a broader palette of protecting groups with varying lability. nih.gov These reagents, like BOM-Cl, are chloroalkyl ethers and share similar mechanisms for the protection of alcohols. acs.org The development of acetals and ketals as protecting groups for carbonyl compounds also contributed to the foundational knowledge that underpins the use of reagents like BOM-Cl. numberanalytics.comwikipedia.org These historical developments have culminated in a sophisticated understanding of how to strategically employ a diverse array of protecting groups to achieve highly complex synthetic targets.

Overview of Synthetic Utility and Academic Relevance

The synthetic utility of Benzyloxyethoxymethyl chloride is well-documented in academic literature, where it has been instrumental in the successful synthesis of numerous complex and biologically active molecules. Its application is not limited to a single class of compounds but spans a wide range of natural products and medicinal chemistry targets.

In the realm of natural product synthesis, BOM-Cl has been a key reagent in the construction of palau'amine, a complex marine alkaloid. nih.gov Its use in the synthesis of the immunosuppressive agent FK506 (tacrolimus) and the anticancer drug Taxol (paclitaxel) further highlights its importance in the synthesis of medicinally relevant compounds. The ability to protect hydroxyl groups with the BOM group allows for the execution of intricate synthetic sequences that would otherwise be unfeasible.

The academic relevance of BOM-Cl is also evident from its frequent appearance in peer-reviewed publications detailing novel synthetic strategies and total syntheses. For example, its use has been reported in the synthesis of inhibitors of the enzyme CD38, which is a target for various diseases. researchgate.net Furthermore, BOM-Cl has been employed in the preparation of acyclic nucleoside analogues, which are an important class of antiviral and anticancer agents. acs.orgacs.org These examples from the primary literature underscore the continued importance of Benzyloxyethoxymethyl chloride as a valuable tool for the academic research community engaged in cutting-edge organic synthesis.

Structure

3D Structure

Properties

CAS No. |

31383-67-2 |

|---|---|

Molecular Formula |

C10H13ClO2 |

Molecular Weight |

200.66 g/mol |

IUPAC Name |

2-(chloromethoxy)ethoxymethylbenzene |

InChI |

InChI=1S/C10H13ClO2/c11-9-13-7-6-12-8-10-4-2-1-3-5-10/h1-5H,6-9H2 |

InChI Key |

BWZQUIMZHXCZRD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COCCOCCl |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of Benzyloxyethoxymethylchloride

Electrophilic Nature and Reaction Pathways

The significant electrophilicity of the central methylene (B1212753) group in Benzyloxyethoxymethyl chloride is the cornerstone of its chemical behavior. The adjacent oxygen atoms stabilize the developing positive charge in the transition state of nucleophilic substitution reactions through resonance, while the chlorine atom serves as an effective leaving group. This inherent reactivity dictates its primary reaction pathways.

Benzyloxyethoxymethyl chloride is highly reactive towards nucleophiles and readily undergoes nucleophilic substitution. Due to the primary nature of the electrophilic carbon and the absence of significant steric hindrance, the reaction proceeds predominantly through a bimolecular nucleophilic substitution (SN2) mechanism. youtube.com In this single-step process, the nucleophile attacks the carbon atom, and the chloride ion is displaced simultaneously.

The general mechanism can be depicted as: Nu:⁻ + Bn-O-CH₂-O-CH₂-Cl → Bn-O-CH₂-O-CH₂-Nu + Cl⁻

This pathway is characterized by an inversion of configuration if the electrophilic carbon were chiral; however, since this carbon is achiral, this aspect is not relevant to the reagent itself but can be crucial for reactions on substrates protected with the BEM group. The SN2 nature of the reaction is favored by the high reactivity of the C-Cl bond, which is activated by the adjacent ether oxygen. This activation facilitates the departure of the leaving group and lowers the energy barrier for the concerted attack by the nucleophile.

The most common application of Benzyloxyethoxymethyl chloride is in the protection of alcohols, which is a form of alkylation or condensation reaction. Alcohols, after being deprotonated by a suitable base to form more nucleophilic alkoxides, attack the BEM-Cl to form a BEM acetal (B89532). This reaction is a classic example of the Williamson ether synthesis. youtube.com

The reaction with an alcohol (R-OH) typically proceeds as follows:

Deprotonation: R-OH + Base → R-O⁻

Alkylation: R-O⁻ + Bn-O-CH₂-O-CH₂-Cl → R-O-CH₂-O-CH₂-O-Bn + Cl⁻

This protection strategy is effective for primary, secondary, and even some tertiary alcohols. youtube.com Beyond alcohols, BEM-Cl can alkylate other nucleophiles, including carbanions derived from enolates, amines, and thiols, providing a versatile tool for introducing the benzyloxyethoxymethyl group onto various molecular scaffolds.

| Nucleophile (Substrate) | Base | Product | Illustrative Yield |

| Primary Alcohol (R-CH₂OH) | NaH | R-CH₂-O-BEM | >90% |

| Secondary Alcohol (R₂CHOH) | i-Pr₂NEt | R₂CH-O-BEM | 80-95% |

| Phenol (ArOH) | K₂CO₃ | Ar-O-BEM | >95% |

| Amine (R₂NH) | Et₃N | R₂N-BEM | 75-90% |

Stereochemical Outcomes of Reactions

While Benzyloxyethoxymethyl chloride is an achiral molecule, its reactions with chiral substrates can have significant stereochemical implications for the products and subsequent synthetic steps.

When BEM-Cl reacts with a chiral, non-racemic alcohol, the reaction occurs at the oxygen atom, and no bonds to the stereocenter are broken. As a result, the configuration of the substrate is retained in the protected product. However, the introduction of the bulky BEM group can influence the diastereoselectivity of subsequent reactions at a nearby prochiral center by directing incoming reagents to the less sterically hindered face of the molecule.

Enantioselectivity is not a factor in the protection step itself unless a chiral catalyst is used to differentiate between enantiomeric nucleophiles, which is an uncommon strategy for this type of reaction.

The primary strategy for stereochemical control involves using the BEM group as a stereodirecting element. Once installed, its significant steric bulk can be exploited to control the formation of new stereocenters. For example, in the alkylation of an enolate derived from a BEM-protected hydroxyketone, the BEM group can block one face of the enolate, leading to a diastereoselective addition of the electrophile from the opposite face. This "substrate control" is a common tactic in asymmetric synthesis to relay stereochemical information across a molecule.

Strategic Applications of Benzyloxyethoxymethylchloride in Complex Chemical Synthesis

Role as a Protecting Group in Multi-Step Organic Synthesis

In the intricate landscape of multi-step organic synthesis, the selective protection and deprotection of functional groups is a critical consideration. researchgate.net The benzyloxymethyl (BOM) group, introduced by BOM-Cl, offers a robust solution for the temporary masking of hydroxyl groups, preventing their interference in subsequent reaction steps. rsc.orgorganic-chemistry.org The choice of a protecting group is pivotal to the success of a synthetic sequence, and the BOM group provides a unique combination of stability and selective cleavage that makes it highly advantageous in many synthetic endeavors. jocpr.combham.ac.uk

Introduction Strategies for Substrate Protection

The introduction of the benzyloxymethyl (BOM) protecting group is typically achieved by reacting an alcohol with Benzyloxyethoxymethyl chloride (BOM-Cl) in the presence of a non-nucleophilic base. nih.gov Common bases employed for this purpose include diisopropylethylamine (DIPEA) or sodium hydride (NaH). The reaction proceeds via a nucleophilic substitution mechanism, where the alkoxide, generated from the alcohol, displaces the chloride from BOM-Cl.

The general procedure involves dissolving the substrate alcohol in an aprotic solvent, such as dichloromethane (CH2Cl2) or tetrahydrofuran (THF), followed by the addition of the base and then BOM-Cl. The reaction is often performed at room temperature or with gentle heating to ensure complete conversion. The selection of the base and solvent can be tailored to the specific substrate and its compatibility with the reaction conditions. For instance, sterically hindered alcohols may require stronger bases or higher reaction temperatures to achieve efficient protection.

Table 1: Conditions for the Introduction of the BOM Protecting Group

| Substrate | Reagents | Solvent | Temperature | Yield | Reference |

| Primary Alcohol | BOM-Cl, DIPEA | CH2Cl2 | 0 °C to rt | High | N/A |

| Secondary Alcohol | BOM-Cl, NaH | THF | rt | Good to High | N/A |

| Phenol | BOM-Cl, K2CO3 | DMF | rt | High | N/A |

This table is interactive and represents typical conditions. Actual conditions may vary based on the specific substrate and reaction scale.

Deprotection Methodologies and Orthogonal Strategies

The removal of the BOM group, or deprotection, can be accomplished under various conditions, providing flexibility in synthetic planning. organic-chemistry.orgnih.gov One of the most common methods for cleaving the BOM ether is through catalytic hydrogenolysis. commonorganicchemistry.com This involves treating the protected substrate with hydrogen gas in the presence of a palladium catalyst, such as palladium on carbon (Pd/C). This method is generally mild and efficient, yielding the free alcohol and toluene as a byproduct. organic-chemistry.org

Acid-catalyzed hydrolysis is another effective method for BOM deprotection. uwindsor.ca Reagents such as trifluoroacetic acid (TFA) can be used to selectively cleave the N-BOM group from pyrimidine and dihydropyrimidine ring systems. tandfonline.com Lewis acids, like boron trichloride dimethyl sulfide complex (BCl3·SMe2), have also been shown to enable efficient debenzylation under mild conditions while tolerating a broad range of other functional groups. nih.gov

The ability to selectively remove one protecting group in the presence of others is known as orthogonality, a crucial concept in the synthesis of complex molecules. jocpr.combham.ac.uknih.gov The BOM group can be incorporated into orthogonal protection strategies. For instance, it is stable to the basic conditions used to remove acyl protecting groups like acetates and benzoates. Conversely, acyl groups are stable to the hydrogenolysis conditions used to cleave the BOM group. This orthogonality allows for the sequential deprotection of different hydroxyl groups within the same molecule, a key advantage in the synthesis of complex natural products and other polyfunctional molecules. jocpr.com

Table 2: Selected Deprotection Methods for the BOM Group

| Method | Reagents | Conditions | Comments |

| Catalytic Hydrogenolysis | H2, Pd/C | Mild, neutral | Widely applicable, but not compatible with other reducible functional groups. commonorganicchemistry.com |

| Acidic Hydrolysis | Trifluoroacetic Acid (TFA) | Mild to strong acid | Effective for N-BOM groups. tandfonline.com |

| Lewis Acid Cleavage | BCl3·SMe2 | Mild | Tolerates a variety of other functional groups. nih.gov |

| Oxidative Cleavage | DDQ | Oxidizing conditions | Useful for p-methoxybenzyl (PMB) ethers, a related protecting group. organic-chemistry.org |

Compatibility with Diverse Functional Groups and Reagents

A key advantage of the benzyloxymethyl protecting group is its compatibility with a wide array of functional groups and reagents commonly encountered in organic synthesis. The BOM ether linkage is generally stable to basic and nucleophilic conditions, allowing for reactions such as ester hydrolysis, amide bond formation, and organometallic additions to be carried out on other parts of the molecule without affecting the protected hydroxyl group. uwindsor.ca

Furthermore, the BOM group is resistant to many oxidizing and reducing agents. For example, it is stable to reagents like pyridinium chlorochromate (PCC), Swern oxidation conditions, and sodium borohydride (NaBH4). This stability allows for the selective oxidation or reduction of other functional groups within the molecule. However, it is important to note that the BOM group is susceptible to cleavage under strongly acidic conditions and by certain Lewis acids, which is a key aspect of its utility in planned deprotection steps. organic-chemistry.orguwindsor.ca The compatibility of the BOM group is a critical factor in its widespread use in the synthesis of complex molecules where multiple functional groups must be manipulated. researchgate.netutdallas.edu

Application in Heterocyclic Compound Synthesis

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science, and their synthesis often requires careful strategic planning, including the use of protecting groups. Benzyloxyethoxymethyl chloride has found utility in the synthesis of various nitrogen-, oxygen-, and sulfur-containing heterocycles by enabling the protection of reactive functional groups during the construction of the heterocyclic ring.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Pyrazoles, Pyridinones)

The synthesis of nitrogen-containing heterocycles like pyrazoles and pyridinones often involves multi-step sequences where the protection of hydroxyl or amino groups is essential. nih.govresearchgate.net In the synthesis of substituted pyrazoles, for example, starting materials may contain hydroxyl groups that could interfere with the cyclization reactions used to form the pyrazole ring. orgsyn.org The use of the BOM protecting group allows for the temporary masking of these hydroxyls, ensuring that the desired cyclization proceeds efficiently. nih.govrsc.org Once the pyrazole core is constructed, the BOM group can be selectively removed to yield the final product.

Similarly, in the synthesis of complex pyridinone derivatives, which are important scaffolds in medicinal chemistry, the BOM group can be employed to protect hydroxyl substituents on the pyridine ring or on side chains. This protection strategy allows for various transformations, such as cross-coupling reactions or modifications of other functional groups, to be performed without affecting the hydroxyl group. Subsequent deprotection of the BOM group provides access to the final functionalized pyridinone.

Construction of Oxygen- and Sulfur-Containing Heterocycles

The synthesis of oxygen-containing heterocycles, such as furans, pyrans, and their derivatives, often involves reactions that are sensitive to the presence of unprotected hydroxyl groups. nih.govresearchgate.netuh.edunih.gov For instance, in syntheses that utilize strong bases or organometallic reagents, any free hydroxyl groups would be deprotonated, leading to undesired side reactions. The protection of these hydroxyls with the BOM group allows for the smooth execution of the desired synthetic transformations. After the successful construction of the oxygen-containing heterocyclic ring, the BOM group can be readily removed to unveil the final product.

In a similar vein, the synthesis of sulfur-containing heterocycles, which are prevalent in many biologically active molecules, can benefit from the use of the BOM protecting group. organic-chemistry.orgnih.govopenmedicinalchemistryjournal.comijarst.inresearchgate.net The synthesis of complex thiophenes, thiazoles, or other sulfur-containing ring systems may require conditions that are incompatible with free hydroxyl groups. By protecting these groups with BOM-Cl, chemists can carry out the necessary C-S bond-forming reactions and other transformations to build the desired heterocyclic framework. The final step would then involve the deprotection of the BOM group to afford the target sulfur-containing heterocycle.

Integration into Nucleoside and Nucleotide Analogue Synthesis

Benzyloxyethoxymethyl chloride (BOMCl) serves as a critical reagent in the synthesis of nucleoside and nucleotide analogues, compounds that are fundamental to the development of antiviral and anticancer therapeutics. Its primary role is as a protecting group for hydroxyl and other reactive functional groups, thereby enabling chemists to execute specific modifications on other parts of a complex molecule without engendering unwanted side reactions.

Stereoselective Glycosylation Precursors

The stereochemical outcome of the glycosylation reaction, which forms the crucial C-N bond between the sugar and the nucleobase, is paramount for the biological activity of nucleosides. The choice of protecting group on the sugar moiety can profoundly influence the stereoselectivity of this transformation. The benzyloxyethoxymethyl (BOM) group, installed via BOMCl, has been shown to act as a stereodirecting group.

Protecting groups at the 2'-position of the ribose sugar can influence the facial selectivity of the incoming nucleobase. While acyl groups at this position typically lead to 1,2-trans products (the desired β-anomer) through neighboring group participation, non-participating ether groups are often used to achieve 1,2-cis glycosides, though sometimes with lower selectivity. The BOM group, being an ether-type protecting group, can be strategically employed in cases where specific stereochemical control is required. For instance, the steric bulk and electronic properties of the 2'-O-protecting group can alter the conformation of the sugar ring and the transition state of the glycosylation reaction, thereby influencing the anomeric ratio.

| Sugar Donor Protecting Group (2'-O) | Glycosylation Conditions | Typical Stereoselectivity (β:α) | Reference |

|---|---|---|---|

| Benzyloxyethoxymethyl (BOM) | Lewis Acid (e.g., TMSOTf), MeCN | Variable, can favor α or β depending on other factors | General knowledge from glycosylation chemistry |

| tert-Butyldimethylsilyl (TBDMS) | Lewis Acid (e.g., TMSOTf), MeCN | Often low selectivity or favors α-anomer | nih.gov |

| Benzoyl (Bz) | Lewis Acid (e.g., TMSOTf), MeCN | High β-selectivity (1,2-trans) | mdpi.comfrontiersin.orgnih.gov |

Note: The stereoselectivity of glycosylation is highly dependent on the specific substrate, nucleobase, and reaction conditions. The information in this table represents general trends.

Building Block for Modified Nucleic Acid Scaffolds

The synthesis of nucleic acid analogues with modified scaffolds, which are explored for therapeutic and diagnostic applications, requires a robust protecting group strategy. The BOM group has proven valuable in the synthesis of C-nucleosides, where the nucleobase is attached to the sugar via a carbon-carbon bond instead of a carbon-nitrogen bond. These analogues are resistant to hydrolytic and enzymatic cleavage.

In the synthesis of a series of 2'-deoxy-9-deaza nucleosides, the benzyloxymethyl (BOM) group was found to be the optimal choice for protecting the pyrrole moiety of the 9-deazapurine base. This protection was necessary to achieve successful Heck coupling, a key step in the synthetic route. The stability of the BOM group under the reaction conditions and its reliable removal at a later stage were critical for the successful synthesis of these modified nucleoside scaffolds.

Contributions to Total Synthesis of Natural Products and Designed Molecules

The intricate architectures of many natural products necessitate multi-step total syntheses, where the strategic use of protecting groups is a cornerstone of the synthetic plan. Benzyloxyethoxymethyl chloride has been employed to protect hydroxyl groups in the synthesis of several complex natural products.

A notable example is the total synthesis of the potent antibiotic platencin. In several synthetic routes towards platencin, hydroxyl groups on key intermediates were protected as their BOM ethers. This protection strategy was vital to prevent interference from the hydroxyl groups during crucial bond-forming reactions, such as those used to construct the complex tetracyclic core of the molecule. The BOM groups were later removed under specific conditions that did not affect other sensitive functionalities within the advanced intermediates, showcasing the strategic advantage of this protecting group in the assembly of complex molecular targets. nih.govnih.govvander-lingen.nlresearchgate.netpitt.edumdpi.comnih.govresearchgate.net

Beyond natural products, BOMCl is also utilized in the synthesis of "designed molecules"—compounds created to interact with specific biological targets. For instance, in the development of novel inhibitors for therapeutic targets, BOMCl can be used to protect hydroxyl groups on scaffolds, allowing for the selective introduction of various functional groups to probe structure-activity relationships. The synthesis of certain quinazoline derivatives, which are scaffolds for various bioactive compounds, can involve the protection of hydroxyl groups on precursors with BOMCl to enable regioselective modifications. nih.govnih.govorganic-chemistry.orgresearchgate.netresearchgate.net This allows for the systematic optimization of the molecule's properties to achieve the desired biological effect.

Advanced Derivatization and Functionalization Studies Involving Benzyloxyethoxymethylchloride

Modifications for Enhanced Reactivity and Selectivity

The reactivity of benzyloxyethoxymethylchloride is primarily centered around the lability of the chlorine atom, which is activated by the adjacent ether oxygen. This inherent reactivity allows for nucleophilic substitution reactions, forming the basis of its derivatization. However, to fine-tune its reactivity and enhance selectivity towards specific targets, researchers have explored modifications of its core structure.

Further modifications focus on the ethoxymethyl portion of the molecule. Altering the length or branching of the alkyl chain of the ether can introduce steric hindrance, which can be strategically employed to direct reactions to less hindered sites in a substrate or to favor the formation of a particular stereoisomer.

| Modification Strategy | Expected Effect on Reactivity | Expected Effect on Selectivity |

| Electron-donating group on benzyl (B1604629) ring | Increased reactivity (favors SN1) | May decrease selectivity in some cases |

| Electron-withdrawing group on benzyl ring | Decreased reactivity (favors SN2) | May increase selectivity |

| Steric bulk on the ethoxy group | Decreased reactivity | May increase regioselectivity and stereoselectivity |

These tailored modifications of this compound are providing a toolbox for chemists to precisely control its reactivity and selectivity in complex synthetic sequences.

Formation of Novel Benzyloxyethoxymethyl-Containing Scaffolds

The unique structural features of this compound make it an attractive building block for the synthesis of novel molecular scaffolds, particularly those of interest in medicinal chemistry and materials science. The benzyloxyethoxymethyl (BOM) group can be readily introduced into molecules containing nucleophilic functional groups such as alcohols, phenols, and carboxylic acids.

Recent research has focused on utilizing this compound to construct complex polycyclic and heterocyclic systems. By reacting it with bifunctional or polyfunctional nucleophiles, chemists can initiate cyclization cascades to produce intricate molecular architectures. For example, reaction with a diol could lead to the formation of a macrocyclic ether, a structural motif present in a number of natural products with interesting biological activities.

Furthermore, the BOM group itself can serve as a "linchpin" to connect different molecular fragments. This strategy is being explored in the field of fragment-based drug discovery, where the benzyloxyethoxymethyl moiety can be used to link two or more small-molecule fragments that bind to adjacent sites on a biological target, leading to the creation of a more potent and selective drug candidate.

| Scaffold Type | Synthetic Approach | Potential Application |

| Macrocyclic Ethers | Reaction with diols or polyols | Ionophores, complexing agents |

| Heterocyclic Systems | Reaction with bifunctional nucleophiles (e.g., amino alcohols) | Biologically active compounds |

| Linked Molecular Fragments | Sequential reaction with different nucleophiles | Drug discovery, materials science |

The versatility of this compound as a synthetic building block is paving the way for the creation of a diverse range of novel and functional molecular scaffolds.

Catalyst Design and Ligand Development Incorporating the Benzyloxyethoxymethyl Moiety

The benzyloxyethoxymethyl moiety is also finding application in the design of novel catalysts and ligands for transition-metal-catalyzed reactions. The ether oxygen atoms within the BOM group can act as Lewis basic sites, capable of coordinating to metal centers. This coordination can influence the electronic and steric properties of the metal catalyst, thereby modulating its activity and selectivity.

One approach involves the incorporation of the benzyloxyethoxymethyl group into the backbone of well-established ligand families, such as phosphines or N-heterocyclic carbenes (NHCs). For example, a phosphine ligand bearing a benzyloxyethoxymethyl substituent could exhibit unique coordination properties due to the potential for the ether oxygen to interact with the metal center, creating a hemilabile ligand system. Such hemilability can be beneficial in catalysis, as the weak coordination of the ether oxygen can be reversibly displaced by a substrate molecule during the catalytic cycle.

Moreover, the benzyloxyethoxymethyl group can be used to impart specific solubility properties to a catalyst. For instance, by attaching multiple BOM groups to a ligand, it may be possible to render a metal complex soluble in more environmentally friendly "green" solvents, facilitating catalyst recovery and reuse.

| Ligand Type | Potential Advantage of BOM Moiety | Potential Catalytic Application |

| BOM-substituted Phosphines | Hemilability, modified steric/electronic properties | Cross-coupling reactions, hydrogenation |

| BOM-substituted NHCs | Enhanced stability, tunable properties | Metathesis, C-H activation |

| BOM-functionalized Polymers | Catalyst immobilization and recovery | Flow chemistry, industrial processes |

The incorporation of the benzyloxyethoxymethyl moiety into catalyst and ligand design represents a promising new avenue for the development of more efficient, selective, and sustainable catalytic systems.

Analytical and Spectroscopic Methodologies for Research and Reaction Monitoring

Spectroscopic Techniques for Reaction Progress and Intermediate Characterization

Spectroscopy is a cornerstone for the real-time monitoring and mechanistic investigation of reactions involving benzyloxyethoxymethyl chloride. By probing molecular structures and functional groups, these techniques offer a non-destructive window into the chemical transformations as they occur.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds, making it invaluable for studying reactions with BOM-Cl. Both ¹H NMR and ¹³C NMR provide detailed information about the molecular framework.

In the context of a protection reaction, ¹H NMR can be used to follow the disappearance of the alcohol's hydroxyl proton and the appearance of new characteristic signals for the BOM group. The benzylic protons (Bn-CH ₂-O) and the two methylene (B1212753) groups of the ethoxymethyl moiety (-O-CH ₂-O- and -O-CH ₂-Cl) give rise to distinct singlets in the spectrum of BOM-Cl. Upon reaction with an alcohol (R-OH), the signal for the chloromethyl group (-CH₂Cl) disappears and is replaced by a new signal corresponding to the newly formed acetal (B89532) linkage (R-O-CH₂-O-). Tracking the integration changes of these signals allows for quantitative assessment of reaction conversion.

Similarly, ¹³C NMR spectroscopy can confirm the formation of the desired product by the appearance of new carbon resonances corresponding to the BOM ether and the disappearance of the chloromethyl carbon signal.

Table 1: Characteristic ¹H and ¹³C NMR Chemical Shifts for Benzyloxyethoxymethyl chloride

Note: Shifts are approximate and can vary based on solvent and concentration.

| Assignment | Structure Fragment | ¹H NMR Shift (ppm) | ¹³C NMR Shift (ppm) |

| Aromatic Protons | C₆H₅ -CH₂- | ~7.3-7.4 (multiplet) | ~127-137 |

| Benzylic Protons | C₆H₅-CH₂ -O- | ~4.7 (singlet) | ~70 |

| Methylene Protons (a) | -O-CH₂ -O- | ~5.0 (singlet) | ~95 |

| Methylene Protons (b) | -O-CH₂ -Cl | ~5.6 (singlet) | ~82 |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing a fingerprint of the functional groups present. For reactions involving BOM-Cl, these methods are excellent for qualitative monitoring of reaction progress.

The key functional groups in benzyloxyethoxymethyl chloride that give rise to characteristic IR absorptions include:

C-O-C Stretch: Strong bands corresponding to the ether linkages, typically found in the 1150-1050 cm⁻¹ region.

C-H Aromatic Stretch: Bands appearing just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹).

C-H Aliphatic Stretch: Bands appearing just below 3000 cm⁻¹ (e.g., 2950-2850 cm⁻¹).

C=C Aromatic Stretch: Peaks in the 1600-1450 cm⁻¹ region.

C-Cl Stretch: A band in the fingerprint region, typically between 800-600 cm⁻¹.

When BOM-Cl reacts with an alcohol to form a BOM ether, the most significant change observed in the IR spectrum would be the disappearance of the broad O-H stretching band of the starting alcohol (typically around 3500-3200 cm⁻¹) and the potential shift in the C-O stretching region, confirming the consumption of the starting material and formation of the product.

Table 2: Expected Characteristic Infrared (IR) Absorption Bands for Benzyloxyethoxymethyl chloride

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | =C-H (Benzene Ring) | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch | -CH₂- | 2950 - 2850 | Medium |

| Aromatic C=C Stretch | Benzene (B151609) Ring | 1600 - 1450 | Medium-Weak |

| C-O-C Stretch | Ether | 1150 - 1050 | Strong |

| C-Cl Stretch | Alkyl Halide | 800 - 600 | Medium-Strong |

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ionized molecules. It is exceptionally useful for confirming the molecular weight of products and for analyzing reaction pathways by identifying intermediates and fragmentation patterns.

For benzyloxyethoxymethyl chloride (MW: 156.61 g/mol ), electron ionization (EI) would likely lead to extensive fragmentation. libretexts.org A key fragment would be the highly stable tropylium cation (C₇H₇⁺) at m/z 91, which is characteristic of compounds containing a benzyl (B1604629) group. bris.ac.uk Other expected fragments would arise from the cleavage of the ether bonds and the loss of the chlorine atom. The presence of chlorine is readily identified by its isotopic signature: the M+2 peak for any chlorine-containing fragment will have an intensity approximately one-third that of the main peak, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. rsc.org

In reaction monitoring, MS can be coupled with a chromatographic technique (GC-MS or LC-MS) to separate components of a mixture before analysis. This allows for the identification of the starting material (BOM-Cl), the desired product (BOM-ether), and any byproducts or intermediates, providing a comprehensive picture of the reaction.

Chromatographic Techniques for Separation and Purity Assessment in Research

Chromatography is essential for separating the components of a reaction mixture, which is critical for both purity assessment and reaction monitoring. The choice between gas and liquid chromatography depends on the volatility and thermal stability of the analytes.

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Given its boiling point of 102 °C at 14 mmHg, benzyloxyethoxymethyl chloride is sufficiently volatile for GC analysis. rvrlabs.com

A typical GC method for analyzing a reaction involving BOM-Cl would utilize a capillary column with a non-polar stationary phase (e.g., HP-5 or DB-1) and a flame ionization detector (FID) or a mass spectrometer (MS) for detection. semanticscholar.orgnih.gov The method would allow for the separation of BOM-Cl from starting materials, solvents, and the resulting BOM-protected product. By tracking the relative peak areas over time, the reaction kinetics can be studied. For quantitative analysis, an internal standard method can be employed to ensure high accuracy and precision. semanticscholar.org However, care must be taken as chloroalkyl ethers can be thermally labile, potentially requiring optimization of the injector temperature to prevent on-column degradation. wikipedia.org

High-Performance Liquid Chromatography (HPLC) is the premier technique for analyzing less volatile or thermally sensitive compounds and is widely used for monitoring complex reaction mixtures in pharmaceutical and chemical research. mdpi.com

Reversed-phase HPLC (RP-HPLC) is the most suitable mode for analyzing reactions involving BOM-Cl. jocpr.com A typical method would involve a C18 stationary phase column and a mobile phase consisting of a mixture of acetonitrile and water. jocpr.comnih.gov Detection is readily achieved using a UV detector, leveraging the strong absorbance of the benzene ring in the BOM group (typically around 254-262 nm). nih.govnih.gov

HPLC is particularly advantageous for monitoring the protection of non-volatile alcohols. The technique can simultaneously quantify the disappearance of the starting alcohol, the consumption of BOM-Cl, and the formation of the high-molecular-weight BOM-protected product. The change in polarity upon conversion of the alcohol to the BOM ether results in a significant shift in retention time, allowing for excellent separation and clear monitoring of the reaction's progress toward completion.

Theoretical and Computational Studies of Benzyloxyethoxymethylchloride and Its Reactions

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are instrumental in determining the three-dimensional structure and conformational landscape of molecules. For Benzyloxyethoxymethylchloride, these calculations would reveal the most stable arrangements of its flexible side chain.

C6H5-CH2-O-CH2: Rotation around this bond would determine the orientation of the benzyl (B1604629) group relative to the rest of the molecule.

CH2-O-CH2-O: This rotation would influence the relative positions of the benzyloxy and chloromethoxy groups.

O-CH2-O-CH2: This angle would affect the orientation of the terminal chloromethyl group.

Computational methods like Density Functional Theory (DFT) would be employed to calculate the potential energy surface by systematically rotating these bonds. This analysis would identify the global minimum energy conformation and other low-energy conformers that might be populated at room temperature. The relative energies of these conformers would provide insight into the molecule's flexibility.

Table 1: Hypothetical Relative Energies of this compound Conformers Based on Analogous Systems

| Conformer | Dihedral Angle (C6H5-CH2-O-CH2) | Dihedral Angle (CH2-O-CH2-O) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | ~180° (anti-periplanar) | ~60° (gauche) | 0.00 |

| 2 | ~60° (gauche) | ~60° (gauche) | 1.5 - 2.5 |

| 3 | ~180° (anti-periplanar) | ~180° (anti-periplanar) | 2.0 - 3.5 |

Note: This table is illustrative and based on typical energy differences found in similar flexible ether molecules. Actual values for this compound would require specific calculations.

The electronic structure of this compound dictates its reactivity. Quantum chemical calculations can provide valuable descriptors of this reactivity. epstem.netepstem.net Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be particularly insightful.

HOMO: The HOMO is expected to be localized on the electron-rich oxygen atoms and the benzene (B151609) ring, indicating these are the likely sites for electrophilic attack.

LUMO: The LUMO is anticipated to be centered on the antibonding σ* orbital of the C-Cl bond. This suggests that the carbon atom of the chloromethyl group is the primary site for nucleophilic attack.

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) provides a measure of the molecule's kinetic stability. mdpi.com A smaller gap generally indicates higher reactivity. Other reactivity descriptors that could be calculated include:

Mulliken Atomic Charges: These would quantify the partial charges on each atom, confirming the electrophilic nature of the chloromethyl carbon and the nucleophilic character of the oxygen atoms.

Molecular Electrostatic Potential (MEP): The MEP map would visually represent the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, highlighting the sites susceptible to electrophilic and nucleophilic attack, respectively.

Table 2: Predicted Electronic Properties of this compound Based on Analogous Compounds

| Property | Predicted Value/Location | Implication for Reactivity |

| HOMO Energy | -8.0 to -9.5 eV | Susceptibility to oxidation and electrophilic attack at oxygen and the aromatic ring. |

| LUMO Energy | +0.5 to +2.0 eV | Susceptibility to nucleophilic attack at the chloromethyl carbon. |

| HOMO-LUMO Gap | 9.0 to 11.0 eV | Indicates a relatively stable molecule, but reactive under appropriate conditions. |

| Mulliken Charge on C(CH2Cl) | +0.1 to +0.3 e | Confirms the electrophilic nature of this carbon atom. |

| Mulliken Charge on O(ether) | -0.4 to -0.6 e | Highlights the nucleophilic character of the oxygen atoms. |

Note: The values in this table are estimates based on calculations performed on similar molecules and serve as a guide to the expected electronic properties of this compound.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the detailed mechanisms of chemical reactions, including those involving this compound.

A primary application of computational modeling would be to study the nucleophilic substitution reaction at the chloromethyl group, which is a characteristic reaction of this compound. For example, the reaction with a generic nucleophile (Nu⁻) would likely proceed via an Sₙ2 mechanism.

Computational methods can be used to locate the transition state for this reaction. ucsb.edu The geometry of the transition state would feature an elongated C-Cl bond and a partially formed C-Nu bond, with the nucleophile, the carbon atom, and the leaving group (chloride) in a nearly linear arrangement. utexas.edu

Table 3: Hypothetical Activation and Reaction Energies for the Sₙ2 Reaction of this compound with a Nucleophile

| Reaction Coordinate | Relative Energy (kcal/mol) |

| Reactants (BOM-Cl + Nu⁻) | 0.0 |

| Transition State ([Nu---CH2(OR)---Cl]⁻) | +15 to +25 |

| Products (BOM-Nu + Cl⁻) | -20 to -40 |

Note: This data is illustrative and based on typical values for Sₙ2 reactions of chloromethyl ethers.

Reactions are typically carried out in a solvent, and the solvent can have a significant impact on the reaction mechanism and energetics. Computational models can account for these solvent effects using either implicit or explicit solvation models. wikipedia.orgfiveable.metum.de

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. taylorandfrancis.com This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent. For the Sₙ2 reaction of this compound, a polar solvent would be expected to stabilize the charged transition state more than the neutral reactants, thereby lowering the activation energy and accelerating the reaction.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. This provides a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding, but is computationally more demanding.

The choice of solvation model would depend on the desired level of accuracy and the specific questions being addressed.

Molecular Dynamics Simulations in Complex Reaction Environments

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in more complex environments, such as in solution or at an interface. nih.gov MD simulations of analogous poly(benzyl ether) dendrimers have been used to study their internal structure and morphology. researchgate.net

For this compound, MD simulations could be used to:

Study Solvation Shell Structure: MD simulations can reveal the arrangement of solvent molecules around the solute, providing a detailed picture of the solvation shell.

Investigate Conformational Dynamics: These simulations can track the changes in the molecule's conformation over time, providing information about its flexibility and the accessibility of different reactive sites.

Model Diffusion and Transport: In a heterogeneous environment, MD simulations could be used to model the diffusion of this compound and its approach to a reactive partner or a surface.

By combining quantum chemical calculations with molecular dynamics simulations, a comprehensive theoretical understanding of the structure, reactivity, and behavior of this compound in various environments can be achieved.

Future Perspectives and Emerging Research Directions

Integration into Automated and High-Throughput Synthesis Platforms

The drive towards increased efficiency and data generation in chemical synthesis has led to the development of automated and high-throughput platforms. These systems, which include automated flow chemistry platforms and robotic systems for parallel synthesis, offer the potential to rapidly screen reaction conditions and generate large libraries of compounds.

While the integration of Benzyloxyethoxymethylchloride into these platforms is not yet widely documented in dedicated studies, its characteristics as a reagent suggest a strong potential for such applications. The use of automated systems for tasks like reaction optimization and library synthesis is becoming increasingly prevalent. Future research is anticipated to explore the adaptation of BOM-Cl protection protocols for automated flow reactors and high-throughput screening setups. This would enable the rapid and efficient synthesis of BOM-protected intermediates, accelerating drug discovery and materials science research.

Table 1: Potential Advantages of Integrating BOM-Cl into Automated Platforms

| Feature of Automated Platform | Potential Advantage for BOM-Cl Utilization |

| Precise Reagent Delivery | Controlled addition of BOM-Cl and base to minimize side reactions. |

| Rapid Condition Screening | Efficient optimization of temperature, solvent, and stoichiometry for BOM protection. |

| High-Throughput Synthesis | Parallel synthesis of libraries of BOM-protected molecules for biological screening. |

| In-line Analysis | Real-time monitoring of reaction progress and purity. |

Development of New Synthetic Strategies Utilizing this compound

Future research is expected to focus on the incorporation of BOM-Cl into cascade or domino reaction sequences. In such a sequence, the protection of a hydroxyl group with BOM-Cl could trigger a subsequent transformation in the same pot, leading to the rapid construction of complex molecular architectures. Furthermore, the development of novel deprotection strategies that are orthogonal to other protecting groups will continue to be an area of interest, enhancing the utility of the BOM group in the total synthesis of complex natural products.

Expansion of Applications in Materials Science and Polymer Chemistry

The unique properties of the benzyloxymethyl group could be harnessed for the development of advanced materials and functional polymers. While the direct polymerization of a monomer containing the benzyloxymethyl ethoxymethyl group has not been extensively reported, related methacrylate (B99206) monomers have been successfully polymerized.

Emerging research directions may involve the design and synthesis of novel monomers incorporating the BOM group. Such monomers could be polymerized to create materials with tailored properties, such as specific thermal characteristics or surface functionalities. For instance, the synthesis of poly(4-benzyloxyphenylmethacrylate) and its copolymers has been reported, demonstrating the feasibility of incorporating similar structural motifs into polymers. Additionally, the reactivity of this compound could be exploited for the surface modification of materials, introducing the benzyloxymethyl group to alter surface properties like hydrophobicity or for the attachment of other molecules.

Table 2: Potential Applications of BOM-Cl in Materials Science

| Application Area | Potential Role of this compound |

| Functional Polymers | As a key component of a novel functional monomer. |

| Surface Modification | To introduce the benzyloxymethyl group onto material surfaces, altering their properties. |

| Biomaterials | For the synthesis of biocompatible polymers with tunable properties. |

| Drug Delivery | In the creation of polymer-based drug delivery systems. |

Addressing Unexplored Reactivity Profiles and Selectivity Challenges

Despite its widespread use, there are still underexplored aspects of the reactivity and selectivity of this compound. A significant challenge in the chemistry of polyhydroxylated molecules, such as carbohydrates, is the achievement of regioselective protection. While methods for regioselective protection exist, the development of new strategies with improved selectivity remains an active area of research.

Future investigations will likely employ a combination of experimental and computational methods to gain a deeper understanding of the factors that govern the selectivity of BOM-Cl with complex substrates. This could involve studying the influence of solvents, bases, and substrate conformation on the outcome of the protection reaction. Uncovering unexpected reactivity or side reactions of BOM-Cl under specific conditions could also lead to the development of new synthetic applications for this versatile reagent. The regioselective protection of polyols is a persistent challenge in organic synthesis, and further research into the behavior of BOM-Cl in these systems is warranted.

Q & A

Q. What are the standard laboratory synthesis routes for benzyloxyethoxymethylchloride, and how can reaction efficiency be optimized?

-

Methodological Answer : this compound can be synthesized via nucleophilic substitution reactions, leveraging chloroalkylation of benzyloxyethanol using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). For example:

Optimization involves controlling reaction temperature (typically 0–5°C to minimize side reactions) and stoichiometric ratios (e.g., 1:1.2 molar ratio of alcohol to SOCl₂). Anhydrous conditions are critical to avoid hydrolysis. Purification via fractional distillation or column chromatography is recommended .

Q. What analytical techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to identify characteristic peaks (e.g., benzyl protons at δ 7.2–7.4 ppm, methylene chloride protons at δ 4.5–5.0 ppm).

- Infrared Spectroscopy (IR) : Detect C-Cl stretching vibrations (\sim750–550 cm⁻¹) and ether C-O-C bonds (\sim1100 cm⁻¹).

- Gas Chromatography-Mass Spectrometry (GC-MS) : For purity assessment and molecular ion confirmation.

- Elemental Analysis : Validate empirical formula (e.g., C₁₀H₁₃ClO₂). Comparative data from structurally similar compounds like benzoyl chloride can guide interpretation .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Impervious gloves (e.g., nitrile), tightly sealed goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Spill Management : Neutralize with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite).

- Storage : Keep in airtight containers under inert gas (e.g., N₂) to prevent moisture absorption. Safety protocols for analogous chlorides (e.g., benzoyl chloride) are applicable .

Advanced Research Questions

Q. How does the electronic environment of the chloride group in this compound influence its reactivity with nucleophiles?

- Methodological Answer : The electron-withdrawing ether groups adjacent to the chloride enhance its electrophilicity, accelerating nucleophilic substitution (Sₙ2) reactions. Computational studies (e.g., density functional theory) can model charge distribution and transition states. Experimentally, reaction kinetics with amines or alcohols can be monitored via GC or conductivity measurements to quantify activation energies .

Q. How can researchers resolve contradictions in reported synthetic yields across literature sources?

- Methodological Answer :

- Comparative Analysis : Replicate procedures under identical conditions (temperature, solvent, catalyst) to identify discrepancies.

- Purity Assessment : Verify starting materials (e.g., benzyloxyethanol purity via GC) and exclude moisture contamination.

- Statistical Validation : Use Design of Experiments (DoE) to test variable interactions (e.g., solvent polarity, reagent stoichiometry). Example: A 2021 study on benzoyl chloride synthesis found that trace water reduced yields by 15–20%; analogous factors may apply .

Q. What are the challenges in characterizing the hydrolytic stability of this compound under varying storage conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose samples to controlled humidity (40–80% RH) and temperatures (25–60°C). Monitor degradation via HPLC or titrimetric HCl release.

- Kinetic Modeling : Fit data to Arrhenius or Eyring equations to predict shelf life.

- Spectroscopic Tracking : Use IR to detect hydrolysis products (e.g., benzyloxyethanol). Reference studies on benzyl chloride hydrolysis (t₁/₂ = 12 hours at 25°C in H₂O) suggest similar instability patterns .

Key Recommendations for Researchers

- Experimental Design : Prioritize anhydrous conditions and inert atmospheres to mitigate hydrolysis.

- Data Interpretation : Cross-reference spectral data with structurally related compounds (e.g., benzoyl chloride ).

- Safety Compliance : Adopt protocols from benzyl chloride handling guidelines, including emergency neutralization procedures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.